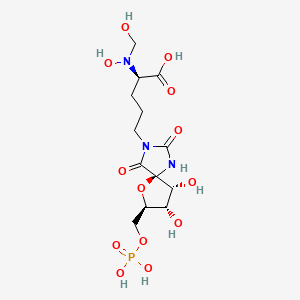

(C8-R)-Hydantocidin 5'-phosphate

Description

Overview of Spironucleoside Phosphates as Biological Modulators

Spironucleoside phosphates are a class of compounds characterized by a spirocyclic linkage between a sugar moiety and a heterocyclic base. This structural feature imparts a conformational rigidity that can lead to high-affinity and selective interactions with biological targets. In the case of (C8-R)-Hydantocidin 5'-phosphate, the spiro fusion of a ribofuranose ring to a hydantoin (B18101) moiety creates a distinctive three-dimensional shape. rsc.org The addition of a phosphate (B84403) group at the 5' position of the ribose sugar is crucial for its biological activity, as it mimics naturally occurring nucleotides. ontosight.ai This molecular mimicry allows spironucleoside phosphates to act as modulators of enzymes involved in nucleotide metabolism and signaling pathways. ontosight.ainih.govnih.gov

Historical Context of Hydantocidin (B162813) Discovery as a Proherbicide

Hydantocidin was first isolated from the fermentation broth of Streptomyces hygroscopicus SANK 63584. rsc.orgnih.govjst.go.jp Initial studies revealed its potent, non-selective herbicidal activity against a broad spectrum of weeds, including both annual and perennial varieties. nih.govgoogle.com This discovery sparked interest in its mode of action and its potential as a commercial herbicide. nih.govnih.gov Further research demonstrated that hydantocidin itself is a proherbicide, meaning it is converted into its active form within the target organism. nih.govresearchgate.net This active form was identified as the 5'-phosphorylated derivative, now known as this compound. nih.govresearchgate.net

Significance of this compound as a Lead Compound for Purine (B94841) Pathway Modulation

The true significance of this compound in chemical biology lies in its specific and potent inhibition of a key enzyme in the de novo purine biosynthesis pathway: adenylosuccinate synthetase. nih.govresearchgate.netnih.govnih.gov This enzyme catalyzes the conversion of inosine (B1671953) monophosphate (IMP) to adenylosuccinate, a critical step in the production of adenosine (B11128) monophosphate (AMP). nih.govnih.gov

By inhibiting adenylosuccinate synthetase, this compound effectively blocks the synthesis of AMP, a fundamental building block for DNA and RNA, as well as a key molecule in cellular energy metabolism (as ATP). nih.govnih.gov The specificity of this inhibition provides researchers with a precise tool to dissect the roles of the purine pathway in various biological processes. The crystal structure of this compound in complex with adenylosuccinate synthetase has been determined, revealing that it binds to the same site as the natural feedback regulator, AMP. nih.govresearchgate.net This structural insight provides a foundation for the rational design of new and more potent inhibitors, highlighting the compound's role as a valuable lead for the development of novel therapeutic agents and research tools.

| Feature | Description |

| Compound Name | This compound |

| Synonyms | Hydantocidin-5'-phosphate, Phosphohydantocidin |

| Chemical Class | Spironucleoside Phosphate |

| Natural Source (of precursor) | Streptomyces hygroscopicus |

| Biological Target | Adenylosuccinate Synthetase |

| Mechanism of Action | Inhibition of the conversion of IMP to adenylosuccinate |

| Primary Biological Effect | Blocks de novo AMP biosynthesis |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H22N3O13P |

|---|---|

Molecular Weight |

459.30 g/mol |

IUPAC Name |

(2R)-5-[(5S,7R,8S,9R)-8,9-dihydroxy-2,4-dioxo-7-(phosphonooxymethyl)-6-oxa-1,3-diazaspiro[4.4]nonan-3-yl]-2-[hydroxy(hydroxymethyl)amino]pentanoic acid |

InChI |

InChI=1S/C13H22N3O13P/c17-5-16(24)6(10(20)21)2-1-3-15-11(22)13(14-12(15)23)9(19)8(18)7(29-13)4-28-30(25,26)27/h6-9,17-19,24H,1-5H2,(H,14,23)(H,20,21)(H2,25,26,27)/t6-,7-,8-,9-,13+/m1/s1 |

InChI Key |

MAXSFYCTFIBEAR-OJMIUMIFSA-N |

Isomeric SMILES |

C(C[C@H](C(=O)O)N(CO)O)CN1C(=O)[C@@]2([C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)NC1=O |

Canonical SMILES |

C(CC(C(=O)O)N(CO)O)CN1C(=O)C2(C(C(C(O2)COP(=O)(O)O)O)O)NC1=O |

Origin of Product |

United States |

Natural Origin and Biosynthesis of Hydantocidin and Its Phosphorylated Form

Elucidation of Hydantocidin (B162813) as a Natural Spiro-C-Nucleoside Metabolite

Hydantocidin was first identified as a novel metabolite produced by the bacterium Streptomyces hygroscopicus SANK 63584. nih.govjst.go.jp Its discovery marked the emergence of a new class of natural compounds with potent herbicidal activity. nih.gov The structural elucidation of hydantocidin was a critical step in understanding its unique chemical nature. Through the combined use of High-Resolution Fast Atom Bombardment (HRFAB) mass spectrometry and 13C Nuclear Magnetic Resonance (NMR) spectrometry, its molecular formula was determined to be C7H10N2O6. nih.govjst.go.jpresearchgate.net

Further structural analysis revealed a highly unusual architecture: a spiro-bond connecting the anomeric carbon of a ribose sugar moiety to a hydantoin (B18101) ring. nih.govjst.go.jprsc.org This spirocyclic structure, where one atom is part of two separate rings, is a defining feature of hydantocidin, classifying it as a spiro-C-nucleoside. rsc.orgresearchgate.net The conformation of the ribofuranose part of the molecule was found to be fixed, a rigidity likely imparted by the spiro structure itself. rsc.org This discovery was significant, as it introduced a new family of spiro-functionalized nucleosides to the scientific community. researchgate.net

| Property | Description | Source(s) |

| Common Name | Hydantocidin | nih.gov |

| Molecular Formula | C7H10N2O6 | nih.govjst.go.jpresearchgate.net |

| Structure Type | Spiro-C-Nucleoside | rsc.orgresearchgate.net |

| Key Features | Spiro-bond between ribose and hydantoin moieties | nih.govjst.go.jprsc.org |

| Natural Source | Streptomyces hygroscopicus SANK 63584 | nih.govjst.go.jp |

The Pro-Drug Concept: Metabolic Phosphorylation of Hydantocidin to (C8-R)-Hydantocidin 5'-phosphate

Initial studies on the mode of action of hydantocidin revealed that the molecule itself is not the ultimate inhibitor of the target enzyme. researchgate.netoup.com Instead, it functions as a "pro-drug" or, in this context, a "pro-herbicide"—a biologically inactive precursor that is converted into its active form within the target organism. mdpi.comnih.govpharmacyconcepts.in This concept is a well-established strategy in drug design to improve properties like absorption and delivery. slideshare.netnih.gov

The herbicidal effects of hydantocidin were found to stem from the inhibition of de novo purine (B94841) biosynthesis, specifically the conversion of inosine (B1671953) monophosphate (IMP) to adenosine (B11128) monophosphate (AMP). researchgate.netoup.com This two-step conversion is catalyzed by the enzymes adenylosuccinate synthetase and adenylosuccinate lyase. oup.com Research showed that hydantocidin itself did not inhibit these enzymes. researchgate.netoup.com

However, within plant cells, hydantocidin undergoes metabolic phosphorylation. oup.com This bioactivation results in a phosphorylated derivative, which is a potent inhibitor of adenylosuccinate synthetase. researchgate.netoup.com This active molecule, this compound, effectively blocks the synthesis of AMP, leading to the observed herbicidal effects. oup.com This mechanism of action—requiring in vivo conversion to an active, phosphorylated form—establishes hydantocidin as a classic example of a pro-drug. researchgate.net

Biological Sources and Isolation Methodologies of Hydantocidin

The sole reported biological source of hydantocidin is the soil bacterium Streptomyces hygroscopicus, specifically the strain SANK 63584. nih.govjst.go.jp The compound was discovered in the fermentation broth of submerged cultures of this microorganism. nih.gov

The isolation of hydantocidin from the culture filtrate is a multi-step process designed to separate it from other metabolites and components of the fermentation medium. The methodology involves a series of successive column chromatography treatments. Following its extraction from the filtrate, the final step involves crystallization from acetone (B3395972), which yields the compound as colorless needles. nih.govjst.go.jpresearchgate.net

| Step | Chromatography Type/Method | Purpose | Source(s) |

| 1 | Activated Carbon Chromatography | Initial purification and concentration from culture filtrate | nih.govjst.go.jp |

| 2 | Diaion HP-20 Chromatography | Further separation based on polarity | nih.govjst.go.jp |

| 3 | Dowex 50WX4 Chromatography | Ion-exchange chromatography to remove charged impurities | nih.govjst.go.jp |

| 4 | Avicel Column Chromatography | Final chromatographic polishing | nih.govjst.go.jp |

| 5 | Crystallization | Isolation of pure hydantocidin from acetone | nih.govjst.go.jpresearchgate.net |

Biochemical Mechanism of Action of C8 R Hydantocidin 5 Phosphate

Specific Enzymatic Target Identification: Adenylosuccinate Synthetase (AdSS)

The primary and specific enzymatic target of the active form of hydantocidin (B162813) is adenylosuccinate synthetase (AdSS). This enzyme catalyzes the first committed step in the synthesis of adenosine (B11128) monophosphate (AMP) from inosine (B1671953) monophosphate (IMP), a critical juncture in the de novo purine (B94841) nucleotide biosynthesis pathway. nih.govfigshare.com The herbicidal effects of hydantocidin can be reversed by supplementing the growth medium with AMP, but not with IMP or guanosine (B1672433) monophosphate (GMP), strongly indicating that the block occurs in the conversion of IMP to AMP. nih.govfigshare.com It is important to note that hydantocidin itself does not inhibit AdSS; it requires phosphorylation to its active form, N-acetyl-5'-phosphohydantocidin, to become a potent inhibitor of the synthetase. nih.govfigshare.com

Inhibition of Adenylosuccinate Synthetase from Escherichia coli

Table 1: Inhibition of E. coli Adenylosuccinate Synthetase by Hydantocidin 5'-phosphate and Other Inhibitors

| Inhibitor | Inhibition Constant (Ki) (µM) | IC50 (µM) |

|---|---|---|

| Hydantocidin 5'-phosphate (HMP) | 0.022 | 0.675 |

| AMP | 95 | |

| Adenylosuccinate | 270 | |

| GDP | 23 | |

| GMP | 74 | |

| Hadacidin (B1672590) | 0.49 | 3.5 |

Data sourced from a supplementary table of inhibitors for E. coli AdSS. figshare.com

Inhibition of Plasmodium Adenylosuccinate Synthetase

The purine salvage pathway is essential for the survival of the malaria parasite, Plasmodium falciparum, making its enzymes, including adenylosuccinate synthetase, attractive drug targets. researchgate.netnih.gov (C8-R)-Hydantocidin 5'-phosphate has been identified as an inhibitor of Plasmodium falciparum AdSS. researchgate.net However, specific kinetic data, such as the inhibition constant (Ki) for the (C8-R) isomer against the Plasmodium enzyme, are not available in the currently reviewed scientific literature. Structural studies of the P. falciparum AdSS have revealed differences in its dimer interface and substrate interactions compared to other species, which could be exploited for the design of species-specific inhibitors. nih.gov

Molecular Mechanism of Adenylosuccinate Synthetase Inhibition

The inhibitory power of hydantocidin 5'-phosphate lies in its ability to mimic a natural regulator of adenylosuccinate synthetase, thereby hijacking a key control point of purine metabolism.

Binding to the Feedback Regulation Site of AdSS

X-ray crystallography studies of the E. coli adenylosuccinate synthetase in complex with hydantocidin 5'-phosphate have revealed that the inhibitor binds to the same site as adenosine 5'-monophosphate (AMP), the natural feedback regulator of the enzyme. researchgate.net This binding occurs at the feedback regulation site, which is distinct from the active site where the enzymatic reaction takes place. The base moiety of hydantocidin 5'-phosphate engages in hydrogen bonding with Gln 224 and is part of a hydrogen-bonded network involving a phosphate (B84403) molecule and several water molecules. researchgate.net The 5'-phosphate group of the inhibitor interacts with Asn 38, Thr 129, and Thr 239. researchgate.net This mode of binding effectively locks the enzyme in an inhibited conformation.

Kinetic Characterization of AdSS Inhibition

Kinetic analysis of the inhibition of adenylosuccinate synthetase by 5'-phosphohydantocidin has been performed in detail using the enzyme from maize, which serves as a model for its mechanism. The inhibition is time-dependent and is competitive with respect to the substrate IMP. nih.gov This indicates that the inhibitor and the substrate IMP compete for the same binding site or for binding to different conformations of the enzyme. The apparent inhibition constant (Ki) for the inhibition of maize AdSS by 5'-phosphohydantocidin is a potent 22 nM. nih.gov The inhibitor is thought to form a tight, dead-end complex with the enzyme, effectively preventing the catalytic cycle. nih.gov While this detailed kinetic analysis was performed on the maize enzyme, it provides a strong indication of the kinetic mechanism for the inhibition of AdSS from other organisms, including E. coli and Plasmodium.

Perturbation of Purine Nucleotide Biosynthesis Pathways

By potently inhibiting adenylosuccinate synthetase, this compound causes a significant disruption in the de novo purine nucleotide biosynthesis pathway. The specific blockage of the conversion of IMP to AMP leads to a depletion of the cellular pool of adenosine nucleotides. nih.govfigshare.com This has cascading effects on numerous cellular processes that are dependent on an adequate supply of AMP, ADP, and ATP, including nucleic acid synthesis, energy metabolism, and signal transduction. The accumulation of IMP and the lack of AMP are the ultimate biochemical consequences that lead to the observed biological effects, such as herbicidal activity.

Impact on the De Novo Purine Synthesis Pathway (AMP biosynthesis from IMP)

The de novo purine synthesis pathway is a fundamental metabolic route responsible for the synthesis of purine nucleotides from simpler precursor molecules. reactome.org The final product of this initial pathway is inosine monophosphate (IMP), which serves as a branch-point for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP). The conversion of IMP to AMP is a two-step process. researchgate.netnih.gov

This compound exerts its primary effect by targeting and inhibiting a key enzyme in this conversion: adenylosuccinate synthetase (AdSS). nih.govnih.gov AdSS catalyzes the first committed step in the synthesis of AMP from IMP, a reaction that involves the condensation of IMP with aspartate, driven by the hydrolysis of GTP. nih.govdrugbank.com

Research conducted on AdSS isolated from Zea mays (maize) has elucidated the specific mechanism of inhibition. nih.govnih.gov The key findings from these studies are summarized below:

Potent and Specific Inhibition: this compound is a potent inhibitor of adenylosuccinate synthetase. researchgate.net In contrast, it does not inhibit adenylosuccinate lyase, the second enzyme in the IMP to AMP conversion. researchgate.netnih.gov

Competitive Inhibition: The inhibition of AdSS by this compound is competitive with respect to the substrate IMP. nih.govnih.gov This indicates that the inhibitor binds to the same active site on the enzyme as IMP.

Time-Dependent Inhibition: The inhibitory action is time-dependent, suggesting a multi-step binding process that ultimately leads to a tightly bound, dead-end complex. nih.govnih.gov

High Affinity: The inhibitor demonstrates a very high affinity for the enzyme.

The herbicidal properties of the parent compound, hydantocidin, can be overcome in plants by supplementing the growth medium with AMP, but not with IMP or GMP. researchgate.netnih.gov This observation provides strong evidence that the specific site of action is the enzymatic step that converts IMP to AMP, which is catalyzed by AdSS. researchgate.netnih.gov

| Parameter | Value | Description |

|---|---|---|

| Km for IMP | 21 µM | Michaelis constant for the substrate IMP. nih.govnih.gov |

| Km for GTP | 16 µM | Michaelis constant for the substrate GTP. nih.govnih.gov |

| Km for Aspartate | 335 µM | Michaelis constant for the substrate Aspartate. nih.govnih.gov |

| Apparent Ki for this compound | 22 nM | Inhibition constant, indicating high affinity of the inhibitor for the enzyme. nih.govnih.gov |

Role in the Purine Nucleotide Salvage Pathway

The purine nucleotide salvage pathway is a critical metabolic route that recycles purine bases and nucleosides generated from the degradation of DNA and RNA. nih.govwikipedia.org This pathway is energetically more efficient than de novo synthesis and is essential in certain tissues that have limited or no capacity for the de novo route. nih.govwikipedia.org Key enzymes in this pathway, such as adenine (B156593) phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HPRT), convert free purine bases back into their corresponding nucleotides using phosphoribosyl pyrophosphate (PRPP). nih.govwikipedia.orgyoutube.com

This compound does not directly participate in or inhibit the core enzymatic reactions of the purine salvage pathway. Its "role" in this context is indirect and consequential to its potent inhibition of the de novo pathway. drugbank.com By blocking the synthesis of AMP from IMP, this compound creates a state of purine nucleotide depletion within the cell. This blockage makes the cell heavily reliant on the salvage pathway to replenish its pool of adenine nucleotides to sustain essential cellular functions. nih.govnih.gov

Therefore, the significance of the purine salvage pathway is greatly amplified in the presence of this compound. The cell's ability to utilize salvaged adenine or adenosine becomes crucial for survival when the de novo production of AMP is compromised.

Structural Biology and Molecular Interaction Analysis of C8 R Hydantocidin 5 Phosphate with Adenylosuccinate Synthetase

X-ray Crystallographic Determination of Enzyme-Inhibitor Complexes

Co-crystal Structures of Adenylosuccinate Synthetase with (C8-R)-Hydantocidin 5'-phosphate

The three-dimensional structure of adenylosuccinate synthetase in complex with this compound has been determined using X-ray crystallography. nih.gov These studies have been instrumental in visualizing the inhibitor bound to the active site of the enzyme. Co-crystal structures have been successfully obtained for the enzyme from various organisms, including Escherichia coli. researchgate.net

The binding of phosphorylated hydantocidin (B162813) to adenylosuccinate synthetase occurs at the feedback regulation site, the same site where the natural feedback regulator, adenosine (B11128) 5'-monophosphate (AMP), binds. nih.gov This structural mimicry is a key aspect of its inhibitory function. The crystal structure of the enzyme-inhibitor complex from E. coli was determined at a resolution of 2.6 Å. nih.gov This work represented a significant milestone as the first crystal structure of a herbicide-target complex to be reported. nih.gov

In these co-crystal structures, the enzyme is often complexed not only with this compound but also with other molecules that represent a set of synergistic inhibitors, such as guanosine (B1672433) diphosphate (B83284) (GDP), phosphate (B84403) (HPO₄²⁻), and magnesium ions (Mg²⁺). researchgate.net This reveals an ordered active site and provides a comprehensive picture of the inhibited state of the enzyme. researchgate.net

Structural Resolution and Refinement Methodologies

The determination of the co-crystal structures involved sophisticated X-ray crystallographic techniques. For the E. coli adenylosuccinate synthetase complex, data was collected and the structure was refined to a final R-factor of 0.195 against data to 2.6 Å resolution. researchgate.net The refinement process ensures that the resulting model is a good fit to the experimental X-ray diffraction data, with bond lengths and angles deviating from expected values by a minimal 0.012 Å and 1.86 degrees, respectively. researchgate.net

The crystallization process itself required careful preparation of the enzyme and the inhibitor. Adenylosuccinate synthetase was purified from genetically engineered strains of E. coli. researchgate.net A pure sample of synthesized this compound was then added to the enzyme solution to form the complex for crystallization. researchgate.net The crystals of the complex belonged to the space group P2₁2₁2₁ and diffracted to a resolution of 2.2 Å, allowing for detailed structural analysis. researchgate.net

| Crystallographic Data | Details |

| Enzyme Source | Escherichia coli researchgate.net |

| Resolution | 2.6 Å nih.govresearchgate.net |

| R-factor | 0.195 researchgate.net |

| Space Group | P2₁2₁2₁ researchgate.net |

| Complex Components | Adenylosuccinate Synthetase, this compound, GDP, HPO₄²⁻, Mg²⁺ researchgate.net |

Detailed Molecular Recognition and Key Binding Determinants

Specific Amino Acid Residues Involved in Ligand Binding

The high-resolution crystal structures have identified the key amino acid residues within the active site of adenylosuccinate synthetase that are crucial for the binding of this compound. These interactions anchor the inhibitor firmly in the active site, preventing the binding of the natural substrates.

The 5'-phosphate group of the hydantocidin inhibitor forms important interactions with several residues, including Asn 38, Thr 129, and Thr 239. researchgate.net Interestingly, the inhibitor's phosphate group is approximately 3.5 Å away from Arg 143, a residue from the adjacent subunit in the dimeric enzyme. researchgate.net The base moiety of this compound is recognized by Gln 224. researchgate.net

The phosphate molecule (HPO₄²⁻) that is often present in the complex forms hydrogen bonds with Lys 16 and His 41, as well as with the backbone amides of residues 13, 40, and 224. researchgate.net The guanine (B1146940) base of GDP is recognized by Ser 414 and Asp 333, and the backbone amides of residues 331 and 416. researchgate.net Furthermore, the carboxylate group of hadacidin (B1672590), another inhibitor sometimes used in these structural studies, interacts with Arg 303 and Thr 301. researchgate.net The hydroxyl group of hadacidin forms a hydrogen bond with Asp 13. researchgate.net

| Interacting Component | Key Amino Acid Residues |

| This compound (Phosphate group) | Asn 38, Thr 129, Thr 239 researchgate.net |

| This compound (Base moiety) | Gln 224 researchgate.net |

| HPO₄²⁻ | Lys 16, His 41, Backbone amides of 13, 40, 224 researchgate.net |

| GDP (Guanine base) | Ser 414, Asp 333, Backbone amides of 331, 416 researchgate.net |

| Hadacidin (Carboxylate group) | Arg 303, Thr 301 researchgate.net |

| Hadacidin (Hydroxyl group) | Asp 13 researchgate.net |

Characterization of Hydrogen Bonding Networks and Coordinate Bonds

The stability of the enzyme-inhibitor complex is maintained by an extensive network of hydrogen bonds and coordinate bonds. The base of this compound participates in a hydrogen-bonded network that includes the separate phosphate molecule, several water molecules, and the side chain of Asp 13. researchgate.net

The phosphates of GDP are held in place by interactions with Lys 16 and the backbone amides of residues 15-17 and 42. researchgate.net The HPO₄²⁻ molecule is also extensively hydrogen-bonded to Lys 16, His 41, and the backbone amides of residues 13, 40, and 224. researchgate.net

Conformational Dynamics of Adenylosuccinate Synthetase Upon Ligand Binding

The binding of this compound to adenylosuccinate synthetase induces significant conformational changes that are pivotal for its inhibitory mechanism. These dynamics primarily involve the reorganization of the active site to accommodate the inhibitor, leading to a stable, non-productive complex.

The crystal structure of Escherichia coli AdSS in complex with this compound, GDP, phosphate (HPO₄²⁻), and Mg²⁺ reveals a highly ordered active site. researchgate.net The binding of these ligands collectively stabilizes a "closed" conformation of the enzyme, which is essential for catalysis but, in this case, leads to potent inhibition.

The active site reorganization is characterized by the precise positioning of several key residues to form a network of interactions with the bound ligands:

Magnesium Ion Coordination: A central Mg²⁺ ion is octahedrally coordinated by oxygen atoms from the β-phosphate of GDP, the exogenous phosphate molecule, and the N-formyl group of hadacidin (when present). The apical positions of this coordination sphere are occupied by the backbone carbonyl of Ala40 and the side chain of Asp13. researchgate.net

Phosphate Binding: The exogenous phosphate molecule (mimicking the transferring phosphate from GTP) is anchored by hydrogen bonds from the side chains of Lys16 and His41, as well as backbone amides of residues 13, 40, and 224. This phosphate also interacts with the base moiety of the hydantocidin inhibitor. researchgate.net

GDP Binding: The guanine base of GDP is recognized by interactions with Ser414 and Asp333, and its ribose and phosphate moieties are contacted by several residues, including Lys16 and backbone amides at positions 15-17 and 42. researchgate.net

Hydantocidin 5'-phosphate Interactions: The 5'-phosphate group of the inhibitor is positioned through interactions with Asn38, Thr129, and Thr239. The spiro-hydantoin ring, the defining feature of the inhibitor, forms hydrogen bonds with Gln224 and participates in a broader hydrogen-bonded network involving the phosphate molecule and several water molecules. researchgate.net

This intricate network of interactions effectively locks the active site in an abortive, dead-end complex, preventing the binding of the natural substrate, inosine (B1671953) monophosphate (IMP), and the subsequent catalytic steps. nih.govscilit.com

The conformational state induced by this compound is analogous to the transition state complex of the normal enzymatic reaction. AdSS is known to utilize a sequential ordered kinetic mechanism where GTP and IMP bind first, followed by aspartate. The binding of this compound, particularly in the presence of GDP and phosphate, mimics the state where the 6-phosphorylated IMP intermediate is formed.

Kinetic studies with maize AdSS have shown that the inhibition by 5'-phosphohydantocidin is time-dependent and is most effective when the enzyme is pre-incubated with the inhibitor, GTP (or GDP), aspartate, and inorganic phosphate. nih.gov This suggests that the inhibitor does not simply bind to the apoenzyme but rather traps a specific, synergistically stabilized conformational state of the enzyme. The resulting enzyme-inhibitor complex is extremely stable, with an apparent inhibition constant (Ki) in the nanomolar range (22 nM for maize AdSS), highlighting the potency of this ligand-induced conformation. nih.govscilit.com

The conformation induced by this compound is that of a feedback-inhibited state, as it binds to the same site as adenosine monophosphate (AMP), the natural feedback regulator of the enzyme. nih.govnih.gov However, the affinity of the phosphorylated hydantocidin is significantly higher, leading to a more potent and sustained inhibition.

Stereochemical Implications in Enzyme Recognition and Activity

The stereochemistry at the C8 position of the hydantocidin ring is a critical determinant of its inhibitory potency. The natural product, (+)-hydantocidin, possesses the (C8-R) configuration, which is spatially favored for optimal binding within the AdSS active site.

While direct structural data for the (C8-S)-hydantocidin 5'-phosphate isomer bound to AdSS is not available, studies on the herbicidal activity of the isomers provide clear evidence of stereoselectivity. The 5-epi-hydantocidin, which corresponds to the (C8-S) configuration, exhibits significantly lower herbicidal activity, estimated to be around 60% of that of the natural (C8-R) isomer. researchgate.net

This difference in biological activity strongly implies a less favorable binding interaction of the (C8-S) isomer with the AdSS active site. The kinetic characterization of the (C8-R) isomer as a tight-binding, competitive inhibitor with respect to IMP suggests that any alteration in the inhibitor's shape will likely compromise its ability to form the stable, dead-end complex. nih.govscilit.com

The structural basis for this stereoselectivity can be inferred from the crystal structure of the AdSS-(C8-R)-hydantocidin 5'-phosphate complex. researchgate.net The spiro-hydantoin moiety of the (C8-R) isomer is positioned in a pocket where its specific three-dimensional arrangement is crucial for establishing the key hydrogen bonding and van der Waals interactions with the surrounding amino acid residues, such as Gln224. researchgate.net

In the (C8-R) configuration, the atoms of the hydantoin (B18101) ring are oriented in a way that allows for optimal complementarity with the active site pocket. An inversion of the stereocenter at C8 to the (S) configuration would alter the spatial disposition of the atoms of the hydantoin ring. This would likely introduce steric clashes with the protein backbone or side chains, or at the very least, disrupt the precise hydrogen bonding network observed for the (C8-R) isomer. This less-than-optimal fit would result in a lower binding affinity and, consequently, a reduced inhibitory potency for the (C8-S) isomer. The formation of the highly stable, "tight, dead-end complex" is a hallmark of the (C8-R) isomer's interaction, and the subtle yet critical change in stereochemistry in the (C8-S) form impedes the establishment of this potent inhibitory state. nih.govscilit.com

Synthetic Strategies and Chemical Biology Approaches for C8 R Hydantocidin 5 Phosphate and Its Analogues

Chemical Synthesis of (C8-R)-Hydantocidin 5'-phosphate

The chemical synthesis of this compound is a complex undertaking due to the presence of multiple stereocenters and the spirocyclic junction. Researchers have developed various synthetic routes to address these challenges.

Established Synthetic Pathways for the Compound

Initial synthetic efforts towards (+)-hydantocidin, the parent nucleoside of the 5'-phosphate, laid the groundwork for accessing the phosphorylated analogue. These early methods, while successful in confirming the structure of the natural product, were often lengthy and low-yielding, limiting their practicality for large-scale production. google.com

Stereoselective Synthesis Methodologies

The stereochemistry at the C8 position is crucial for the biological activity of hydantocidin (B162813) and its derivatives. Consequently, the development of stereoselective synthetic methods has been a primary focus. One notable method provides an enantioselective process for preparing (+)-hydantocidin, highlighting the importance of controlling the stereochemistry at the anomeric center during the spirocyclization step. google.com

Key strategies for achieving stereoselectivity include:

Substrate-controlled synthesis: Utilizing the inherent stereochemistry of the starting sugar to direct the formation of the desired stereoisomer.

Chiral auxiliaries: Employing chiral auxiliaries to guide the stereochemical outcome of key reactions.

Asymmetric catalysis: Using chiral catalysts to favor the formation of one enantiomer over the other.

Design and Synthesis of Bisubstrate Hybrid Inhibitors of Adenylosuccinate Synthetase

Researchers have designed and synthesized bisubstrate inhibitors that target adenylosuccinate synthetase (AdSS) by mimicking both of its substrates, inosine (B1671953) monophosphate (IMP) and aspartate. cornell.edu The goal is to create potent and highly specific inhibitors of this enzyme, which is crucial for cell proliferation. cornell.edu

One approach involves linking two known weak inhibitors, hydantocidin phosphate (B84403) and hadacidin (B1672590), with a linker. nih.gov For instance, a C3 chain was used to connect these two fragments, resulting in a potent inhibitor of AdSS. nih.gov Another strategy involved synthesizing adenosine (B11128) derivatives with a four-carbon linker connecting an N-formyl-N-hydroxy moiety to the 6-position of the purine (B94841) nucleoside. cornell.edunih.gov This design aims to create compounds that can bind to both the aspartic acid and inosine monophosphate binding sites of the enzyme. cornell.edu The synthesis of these hybrid molecules often involves coupling a brominated peptide fragment, capable of complexing with magnesium, to a thiolated nucleoside. researchgate.net

Synthetic Routes to Stereoisomers and Structural Analogues

The synthesis of stereoisomers and structural analogues of this compound is essential for structure-activity relationship (SAR) studies and for developing new therapeutic agents.

Preparation of (C8-S)-Hydantocidin 5'-phosphate

The (C8-S) stereoisomer of hydantocidin 5'-phosphate has also been synthesized to investigate the impact of the C8 stereocenter on biological activity. The synthesis of this epimer often involves similar strategies to those used for the (C8-R) isomer, but with modifications to control the stereochemical outcome at the spirocyclic center.

Synthesis of Modified Hydantocidin Derivatives and Nucleoside Analogues

A wide range of modified hydantocidin derivatives and other nucleoside analogues have been synthesized to explore their potential as inhibitors of various enzymes and as therapeutic agents. These modifications can involve changes to the hydantoin (B18101) ring, the sugar moiety, or the phosphate group. thieme-connect.com

Examples of such modifications include:

Carbocyclic Analogues: Replacing the furanose oxygen with a methylene (B1212753) group to create carbocyclic nucleosides. This modification can enhance metabolic stability.

Bridged Nucleosides: Introducing a bridge between different positions of the sugar ring to lock the conformation and potentially improve binding affinity. nih.gov

Fluorinated Analogues: The introduction of fluorine atoms can significantly alter the electronic properties and metabolic stability of the molecule. nih.gov

The synthesis of these analogues often employs modern synthetic methodologies, including enzymatic synthesis and biocatalysis, which offer environmentally friendly and highly selective alternatives to traditional chemical routes. mdpi.comrsc.org

Enzymatic Synthesis and Derivatization for Research Purposes

The biosynthesis of (C8-R)-hydantocidin in Streptomyces hygroscopicus strongly suggests the existence of a specific enzymatic machinery responsible for the construction of its unique spiro-hydantoin structure and subsequent phosphorylation. While the precise enzymes involved in the natural biosynthetic pathway are not yet fully characterized, the principles of biocatalysis offer promising avenues for the in vitro synthesis and modification of this important molecule.

Research into the enzymatic synthesis for research purposes is primarily focused on two key areas: the biocatalytic construction of the core hydantocidin scaffold and the enzymatic phosphorylation to yield the active 5'-phosphate derivative. Furthermore, the use of enzymes to generate novel analogues with modified sugar or hydantoin moieties is an area of growing interest for structure-activity relationship studies.

Enzymatic Phosphorylation of (C8-R)-Hydantocidin

The conversion of (C8-R)-hydantocidin to its biologically active 5'-phosphate form is a critical activation step. In a research context, enzymatic phosphorylation offers a highly specific and efficient alternative to chemical methods, which often require complex protection and deprotection steps. Nucleoside kinases are the primary candidates for this transformation, given their natural role in phosphorylating nucleosides and their analogues.

While specific studies detailing the enzymatic phosphorylation of (C8-R)-hydantocidin are limited, the broad substrate tolerance of certain kinases makes them attractive tools for this purpose. For instance, kinases from various sources have been shown to phosphorylate a wide array of modified nucleosides. The selection of an appropriate kinase and the optimization of reaction conditions are crucial for achieving high yields of this compound.

Table 1: Potential Kinases for (C8-R)-Hydantocidin Phosphorylation

| Enzyme Class | Potential Substrate Specificity | Source Organism Examples | Key Considerations for (C8-R)-Hydantocidin |

| Deoxyribonucleoside Kinases (dNKs) | Broad, including various nucleoside analogues. | Drosophila melanogaster, Human (e.g., dCK, TK2) | May recognize the ribose moiety of hydantocidin. |

| Ribonucleoside Kinases | Specific for ribonucleosides. | Various | The furanose ring of hydantocidin may serve as a substrate. |

| Nucleoside Monophosphate Kinases (NMPKs) | Convert monophosphates to diphosphates. | Ubiquitous | Could be used in a coupled reaction to produce di- or tri-phosphate analogues for further studies. |

Detailed research would be required to screen a panel of kinases to identify an enzyme with high catalytic efficiency for (C8-R)-hydantocidin. The kinetic parameters, such as the Michaelis constant (Km) and catalytic rate (kcat), would need to be determined to assess the feasibility of this enzymatic approach for preparative-scale synthesis for research.

Enzymatic Derivatization for Analogue Synthesis

The generation of analogues of this compound is essential for probing the molecular interactions with its target enzyme and for developing new herbicidal agents. Enzymes offer a powerful toolkit for creating structural diversity through regioselective and stereoselective modifications.

Modification of the Sugar Moiety:

Enzymes such as glycosyltransferases or engineered variants could potentially be used to modify the ribofuranose ring of hydantocidin. This could involve the introduction of different sugar units or the modification of existing hydroxyl groups. Such modifications could influence the binding affinity of the molecule to adenylosuccinate synthetase.

Modification of the Hydantoin Ring:

While the enzymatic synthesis of the core spiro-hydantoin structure of hydantocidin from simple precursors is a complex challenge that likely requires a multi-enzyme cascade, other enzymes could be employed to modify a pre-existing hydantoin ring. For example, hydantoinases, which are involved in the hydrolysis of hydantoin rings, could potentially be used in reverse or with modified substrates to create derivatives. However, this remains a speculative area requiring significant research.

Table 2: Potential Enzymatic Derivatization Strategies for (C8-R)-Hydantocidin Analogues

| Enzymatic Approach | Target Modification | Potential Enzyme Class | Desired Outcome for Research |

| Glycosylation | Sugar Moiety | Glycosyltransferases | Generation of analogues with altered sugar components to study structure-activity relationships. |

| Oxidation/Reduction | Sugar Moiety | Oxidoreductases | Introduction or removal of hydroxyl groups to probe interactions with the enzyme's active site. |

| Acylation/Deacylation | Sugar Moiety | Acyltransferases/Esterases | Selective protection or modification of hydroxyl groups to create prodrugs or alter solubility. |

| Hydantoin Ring Modification | Hydantoin Moiety | Hydantoinases (engineered) | Creation of analogues with altered substituents on the hydantoin ring. |

The successful implementation of these enzymatic strategies would provide researchers with a valuable and sustainable platform for the synthesis and diversification of this compound and its analogues, facilitating deeper investigations into its mode of action and the development of novel herbicidal compounds.

Structure Activity Relationship Sar Studies of C8 R Hydantocidin 5 Phosphate Analogues

Identification of Key Structural Determinants for Adenylosuccinate Synthetase Inhibition

The inhibitory prowess of (C8-R)-Hydantocidin 5'-phosphate against adenylosuccinate synthetase is not inherent to the parent molecule, hydantocidin (B162813). Early studies revealed that hydantocidin itself does not inhibit the enzyme. nih.govresearchgate.netnih.govresearchgate.net The key to its activity lies in its in vivo phosphorylation to form this compound. nih.govresearchgate.netnih.govresearchgate.net This phosphorylation event is a critical structural requirement for binding to the enzyme's active site.

The spirocyclic hydantoin (B18101) ring system is another crucial determinant for inhibitory activity. Research on derivatives with an opened hydantoin ring has demonstrated a significant loss of herbicidal activity, highlighting the importance of the rigid, spiro-fused heterocyclic moiety for effective inhibition.

The crystal structure of Escherichia coli adenylosuccinate synthetase in complex with this compound has provided invaluable atomic-level insights into the key interactions. These studies have confirmed the essential role of the 5'-phosphate group in anchoring the inhibitor within the active site through interactions with specific amino acid residues.

Impact of Stereochemistry at the C8 Position on Biological Activity and Selectivity

The stereochemistry at the C8 position of the hydantocidin scaffold plays a pivotal role in determining the biological activity of its phosphorylated form. The natural configuration, (C8-R), is the more potent inhibitor of adenylosuccinate synthetase.

While direct comparative inhibitory data for the 5'-phosphate forms of both the (C8-R) and (C8-S) epimers on adenylosuccinate synthetase is not extensively detailed in the public domain, studies on the herbicidal activity of the parent nucleosides offer valuable insights. It has been reported that 5-epi-hydantocidin, which corresponds to the C8-S configuration, exhibits approximately 60% of the herbicidal activity of the natural (C8-R)-hydantocidin. researchgate.net This suggests that while the (C8-S) epimer retains some biological activity, the (C8-R) configuration is preferred for optimal interaction with the target enzyme.

This difference in activity underscores the precise stereochemical requirements of the adenylosuccinate synthetase active site. The specific three-dimensional arrangement of the substituents around the C8 carbon is critical for establishing the optimal binding interactions necessary for potent inhibition. The reduced activity of the (C8-S) epimer suggests a less favorable fit within the enzyme's binding pocket, leading to a weaker inhibitory effect. The selectivity for the (C8-R) isomer provides a crucial piece of information for the rational design of highly potent and selective inhibitors.

Pharmacophore Mapping and Computational Modeling for Rational Inhibitor Design

The detailed understanding of the binding mode of this compound within the active site of adenylosuccinate synthetase, derived from X-ray crystallography, has paved the way for computational approaches to inhibitor design. Pharmacophore mapping, a technique that defines the essential three-dimensional arrangement of chemical features required for biological activity, is a powerful tool in this endeavor. d-nb.infonih.govnih.govgrafiati.com

A pharmacophore model for adenylosuccinate synthetase inhibitors based on this compound would typically include:

A hydrogen bond acceptor: corresponding to the 5'-phosphate group, which is crucial for anchoring the molecule in the active site.

Hydrogen bond donors and acceptors: representing the hydroxyl groups of the ribose moiety and the hydantoin ring, which form key interactions with active site residues.

A hydrophobic feature: corresponding to the spirocyclic core of the molecule.

Specific stereochemical constraints: reflecting the importance of the (C8-R) configuration for optimal activity.

Computational modeling and docking studies can then be employed to virtually screen libraries of compounds against this pharmacophore model, identifying new molecules that possess the desired structural features and are likely to bind to the enzyme. nih.govmedchemexpress.com These in silico methods accelerate the discovery process by prioritizing compounds for synthesis and biological evaluation, thereby facilitating a more rational and efficient approach to inhibitor design.

Investigation of Substituent Effects on Inhibitory Potency

The exploration of substituent effects on the inhibitory potency of this compound analogues provides further insights into the structure-activity relationship. Modifications to both the hydantoin and ribose moieties have been investigated to understand their impact on binding and inhibition.

As previously mentioned, the integrity of the spiro-hydantoin ring is critical for activity. Studies on analogues where the hydantoin ring is opened have shown a dramatic decrease in biological activity, confirming the necessity of this rigid structural element.

Further SAR studies have explored the impact of various substituents on the hydantoin ring. While specific data on a wide range of substituents for adenylosuccinate synthetase inhibition is limited in publicly available literature, general principles of medicinal chemistry suggest that modifications affecting the electronic properties and steric bulk around the hydantoin ring would likely influence binding affinity.

Modifications to the ribofuranose moiety are also expected to impact inhibitory potency. The hydroxyl groups of the ribose are involved in key hydrogen bonding interactions with the enzyme. Therefore, their removal or modification would likely lead to a decrease in activity.

The following table summarizes the known effects of structural modifications on the activity of hydantocidin analogues:

| Compound Name | Modification | Effect on Activity |

| Hydantocidin | Lacks 5'-phosphate group | Inactive as a direct inhibitor |

| Opened Hydantoin-ring Derivatives | Cleavage of the hydantoin ring | Significant loss of activity |

| (C8-S)-Hydantocidin | Epimerization at the C8 position | Reduced herbicidal activity compared to the (C8-R) epimer |

These findings collectively underscore the stringent structural requirements for potent inhibition of adenylosuccinate synthetase by hydantocidin analogues.

Biological and Physiological Implications in Research Models

Herbicidal Activity and Plant Biological System Studies

Hydantocidin (B162813), a natural product isolated from the bacterium Streptomyces hygroscopicus, demonstrates significant, non-selective herbicidal activity. nih.govnih.gov It is effective against a wide range of both monocotyledonous and dicotyledonous weeds, including annual and perennial species. nih.govjst.go.jp The parent compound, hydantocidin, is considered a proherbicide; it is transported into plant cells and then enzymatically converted into its biologically active form, (C8-R)-Hydantocidin 5'-phosphate. nih.gov This phosphorylation at the 5' position is crucial for its inhibitory action. nih.govnih.gov The potent herbicidal effects are a direct result of this activated compound's ability to disrupt a fundamental metabolic process within the plant. nih.gov

| Plant Type | Activity Level | Reference |

| Monocotyledonous Weeds | Potent | nih.gov |

| Dicotyledonous Weeds | Potent | nih.gov |

| Annual Weeds | Potent | nih.gov |

| Perennial Weeds | Potent | nih.gov |

| Arabidopsis thaliana | High | nih.gov |

The herbicidal mechanism of this compound is the specific inhibition of adenylosuccinate synthetase. nih.govnih.govmedchemexpress.com This enzyme catalyzes the first committed step in the conversion of inosine (B1671953) 5'-monophosphate (IMP) to adenosine (B11128) 5'-monophosphate (AMP), a critical component of nucleic acids and energy-carrying molecules. drugbank.com

In studies using Arabidopsis thaliana, the herbicidal effects of hydantocidin could be reversed by supplying the plants with AMP, but not with IMP or guanosine (B1672433) monophosphate (GMP). nih.gov This finding strongly indicated that the metabolic block occurs specifically in the pathway leading from IMP to AMP. nih.gov Further enzymatic assays with adenylosuccinate synthetase isolated from Zea mays (corn) confirmed that the phosphorylated form of hydantocidin is a powerful inhibitor of this enzyme, while the parent compound is not. nih.gov this compound acts as a feedback inhibitor, binding to the same regulatory site on the enzyme as the natural regulator, AMP. nih.gov

Antimicrobial Activity and Microbial Pathogen Studies

The target enzyme, adenylosuccinate synthetase, is also essential in microbial systems like Escherichia coli. drugbank.com In E. coli, purine (B94841) metabolism involves a balance between de novo synthesis and salvage pathways, which recycle purine bases and nucleosides. nih.govnih.gov The inhibition of adenylosuccinate synthetase by this compound disrupts the synthesis of AMP from IMP, which can lead to an imbalance in the purine nucleotide pool. drugbank.com

This disruption is particularly significant in purine-requiring mutants of E. coli. researchgate.net Such strains, when unable to synthesize their own purines, are highly dependent on salvage pathways. An imbalance caused by the inhibition of guanine (B1146940) nucleotide synthesis from adenine (B156593) can result in adenine sensitivity and growth inhibition. nih.govnih.gov By blocking a key step in purine interconversion, this compound can effectively starve the bacteria of essential AMP, leading to cessation of growth.

The malaria parasite, Plasmodium falciparum, is a purine auxotroph, meaning it cannot synthesize purines de novo. biorxiv.org It is entirely dependent on salvaging purines from its human host to build its own nucleic acids and cofactors. This absolute reliance makes the purine salvage pathway an attractive target for antimalarial drugs.

Adenylosuccinate synthetase is a key enzyme in the Plasmodium salvage pathway, converting salvaged IMP into AMP. drugbank.com As such, this compound has been identified as an inhibitor of the Plasmodium falciparum adenylosuccinate synthetase. drugbank.com By blocking this enzyme, the compound can prevent the parasite from producing the necessary adenosine nucleotides, thereby inhibiting its growth and proliferation within red blood cells. This makes adenylosuccinate synthetase a significant target for the development of novel antimalarial therapies based on inhibitors like this compound.

Cellular Model Investigations for Pathway Disruption (non-clinical)

The specific mechanism of this compound makes it a valuable tool for studying purine metabolism in various cellular models. Its action as a potent and specific inhibitor of adenylosuccinate synthetase has been confirmed across different organisms, establishing this enzyme as a viable target for antimicrobial and herbicidal agents. nih.govmedchemexpress.com

Investigations in plant, bacterial, and protozoan models have consistently shown that the compound acts as an AMP analogue, binding to the feedback regulation site of adenylosuccinate synthetase. nih.gov This competitive inhibition blocks the enzyme's function, leading to a depletion of AMP and an accumulation of its precursor, IMP. The cellular consequences are severe, ranging from growth arrest to cell death, due to the inability to synthesize DNA, RNA, and ATP.

| Organism/System | Target Enzyme | Metabolic Pathway Disrupted | Consequence |

| Plants (A. thaliana, Z. mays) | Adenylosuccinate Synthetase | Purine Biosynthesis (IMP to AMP) | Herbicidal Action |

| Bacteria (E. coli) | Adenylosuccinate Synthetase | Purine Salvage/Interconversion | Growth Inhibition |

| Protozoa (P. falciparum) | Adenylosuccinate Synthetase | Purine Salvage | Anti-parasitic Effect |

Emerging Research Avenues and Future Perspectives

Exploration of New Biological Targets and Off-Target Interactions

While the primary target of (C8-R)-Hydantocidin 5'-phosphate is unequivocally adenylosuccinate synthetase, the exploration for novel biological targets and the characterization of off-target interactions are crucial for a comprehensive understanding of its biological profile and for uncovering new therapeutic opportunities. medchemexpress.comnih.gov

Initial studies have confirmed that the herbicidal effects of hydantocidin (B162813) are primarily due to the inhibition of the de novo purine (B94841) biosynthesis pathway. nih.govnih.gov Supplementation with AMP, but not IMP or GMP, reverses the herbicidal effects in plants like Arabidopsis thaliana, pinpointing the blockage at the conversion of IMP to AMP. nih.gov However, the complexity of cellular signaling and metabolic networks suggests the possibility of interactions with other proteins.

The investigation into off-target effects is critical, as the purine biosynthesis pathway is conserved across many organisms. frontiersin.orgrsc.org For instance, inhibitors of purine metabolism are utilized as immunosuppressants and anti-cancer agents, highlighting the potential for this compound derivatives to be explored in these therapeutic areas. fpnotebook.com Understanding the selectivity of these compounds for plant versus mammalian or microbial enzymes is a key area of ongoing research.

Future research in this area will likely involve:

Proteome-wide screening: Techniques such as chemical proteomics and activity-based protein profiling can identify direct binding partners of this compound and its analogs in various organisms.

Phenotypic screening: Testing the compound and its derivatives on a wide range of cell lines and organisms can reveal unexpected biological activities, which may point to novel targets.

In silico prediction: Computational models can predict potential off-targets based on structural similarity to known ligands of other proteins. nih.govnih.gov These predictions can then be validated experimentally.

Advanced Analog Design for Enhanced Specificity and Potency

A significant thrust of current research is the rational design and synthesis of novel hydantocidin analogs with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov The spirocyclic core of hydantocidin presents a unique scaffold that can be systematically modified to probe structure-activity relationships (SAR). researchgate.net

Modifications to both the hydantoin (B18101) ring and the ribose moiety have been explored. For example, the synthesis of analogs with alterations to the carbonyl groups in the spirohydantoin ring has been reported to modulate herbicidal activity. researchgate.net Furthermore, the development of novel spiro imidazobenzodiazepines has demonstrated the potential for creating analogs with increased resistance to metabolism. nih.gov

The following table summarizes key findings from the synthesis and evaluation of various hydantoin analogs, highlighting the impact of structural modifications on their biological activity.

| Analog/Modification | Key Structural Change | Observed Biological Activity/Finding | Reference(s) |

| Thiohydantocidin Analogs | Replacement of one or both carbonyl oxygens with sulfur | Altered herbicidal activity, providing insights into the importance of the carbonyl groups for target interaction. | researchgate.net |

| Pyrido[2,3-d]pyrimidine (B1209978) Compounds | Replacement of the hydantoin ring with a pyrido[2,3-d]pyrimidine scaffold | Some compounds showed good herbicidal activity against monocots, with the most active being a PPO inhibitor. | mdpi.com |

| Spiro Imidazobenzodiazepines | Modification of the core scaffold to an imidazobenzodiazepine | Increased resistance to phase 2 metabolism and demonstrated pharmacological activity at lung GABAA receptors. | nih.gov |

| 5-arylidene derivatives | Addition of an arylidene group at the 5-position of the hydantoin ring | Showed antituberculosis and antiproliferative activity. | researchgate.net |

| Pyrimidine (B1678525) Derivatives | Replacement of the hydantoin with a pyrimidine ring | Some derivatives acted as potent bone anabolic agents by promoting osteogenesis. | rsc.org |

Future design strategies will likely incorporate computational modeling to predict the binding affinity of novel analogs to adenylosuccinate synthetase and potential off-targets. The goal is to develop compounds with high target specificity to minimize potential side effects and to create derivatives with tailored activities for various applications, from agriculture to medicine.

Application of this compound in Chemical Genetics

Chemical genetics utilizes small molecules to perturb protein function, offering a powerful approach to dissecting complex biological processes that can overcome the limitations of classical genetics, such as gene redundancy and lethality. nih.gov this compound and its analogs are emerging as valuable tools in the chemical genetic exploration of purine metabolism and its role in plant growth and development. frontiersin.orgnih.gov

By specifically inhibiting adenylosuccinate synthetase, hydantocidin can be used to study the consequences of disrupting the de novo purine biosynthesis pathway at a specific enzymatic step. nih.gov This allows researchers to investigate the downstream effects on various cellular processes, including nucleic acid synthesis, energy metabolism, and the production of secondary metabolites derived from purines. nih.govwiley.com

Chemical genetic screens using hydantocidin or a library of its analogs can be employed to:

Identify new components of the purine metabolism and signaling pathways.

Uncover genetic interactions by screening for mutations that confer resistance or hypersensitivity to the compound.

Dissect the role of purine availability in various developmental processes and stress responses in plants. frontiersin.org

For instance, a screen of Arabidopsis thaliana mutants for resistance to hydantocidin could lead to the identification of novel transporters involved in its uptake or proteins that regulate the expression or activity of adenylosuccinate synthetase.

Integration of Computational and Systems Biology for Mechanism Prediction

The integration of computational and systems biology approaches is revolutionizing our understanding of how small molecules like this compound exert their effects at a systems level. These approaches allow for the prediction of on-target and off-target interactions, the modeling of metabolic fluxes, and the analysis of global cellular responses to compound treatment. nih.govnih.gov

Computational modeling plays a crucial role in:

Molecular Docking: Simulating the binding of this compound to the crystal structure of adenylosuccinate synthetase provides insights into the key molecular interactions responsible for its inhibitory activity. nih.gov This information is invaluable for the rational design of more potent and selective analogs.

In Silico Off-Target Prediction: Algorithms can screen the entire proteome for proteins with binding sites similar to that of adenylosuccinate synthetase, generating a list of potential off-targets for experimental validation. nih.govnih.gov

Systems biology approaches, such as transcriptomics, proteomics, and metabolomics, can provide a global view of the cellular response to hydantocidin treatment. By analyzing changes in gene expression, protein levels, and metabolite concentrations, researchers can:

Construct detailed models of the metabolic perturbations caused by the inhibition of purine biosynthesis. frontiersin.org

Identify compensatory pathways that are activated in response to the compound.

Uncover unexpected connections between purine metabolism and other cellular processes.

The integration of these "omics" datasets can lead to a more holistic understanding of the mechanism of action of this compound and can aid in the prediction of its effects in different biological contexts.

Development of High-Throughput Screening Assays for Related Compounds

The discovery of novel and improved analogs of this compound relies on the availability of robust and efficient high-throughput screening (HTS) assays. nih.gov The development of such assays for adenylosuccinate synthetase inhibitors is an active area of research.

Key considerations for developing HTS assays for this target include:

Assay Format: Both biochemical and cell-based assays can be employed. Biochemical assays directly measure the inhibition of purified adenylosuccinate synthetase, while cell-based assays assess the downstream consequences of target inhibition in a more physiologically relevant context.

Detection Method: Fluorescence-based assays are particularly well-suited for HTS due to their sensitivity, simplicity, and amenability to miniaturization. nih.govnih.gov For example, a fluorescence polarization assay could be designed to detect the displacement of a fluorescently labeled ligand from the active site of the enzyme.

Assay Robustness: A successful HTS assay must be reproducible and have a large enough signal window to reliably identify "hits" from a large compound library. The Z'-factor is a common metric used to assess the quality of an HTS assay. nih.gov

The development of a reliable HTS assay for adenylosuccinate synthetase would enable the screening of large and diverse chemical libraries, significantly accelerating the discovery of new lead compounds with potential applications in agriculture and medicine.

Q & A

Q. What are the established synthetic pathways for (C8-R)-Hydantocidin 5'-phosphate and its structural analogs?

The synthesis typically involves reacting hydantocidin intermediates with phosphorochloridates or thiophosphoryl chlorides. Key steps include the phosphorylation of the 5'-hydroxyl group on the hydantocidin backbone, followed by purification using column chromatography. Structural validation is achieved via IR, ¹H NMR, and ³¹P NMR spectroscopy, with elemental analysis confirming stoichiometry .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Essential methods include:

Q. What is the primary enzymatic target of this compound, and how does phosphorylation affect its bioactivity?

The compound inhibits adenylosuccinate synthetase (AdSS), a key enzyme in de novo purine biosynthesis. Phosphorylation at the 5' position is essential for binding to AdSS, mimicking adenosine 5'-monophosphate (AMP), the enzyme’s natural feedback regulator. Non-phosphorylated derivatives lack inhibitory activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in planta assays for this compound?

Discrepancies may arise from differences in cellular uptake, metabolic stability, or phosphatase-mediated dephosphorylation. Methodological recommendations:

- Use radiolabeled compounds to track intracellular phosphorylation.

- Compare inhibition kinetics in isolated enzyme assays versus whole-plant systems.

- Validate results with mutants lacking specific phosphatases .

Q. What experimental strategies are recommended for studying the enzyme-inhibitor binding kinetics of this compound with AdSS?

- Time-dependent inhibition assays : Measure Ki values under pre-steady-state conditions to assess competitive inhibition against inosine monophosphate (IMP), the natural substrate.

- Crystallographic studies : Resolve the enzyme-inhibitor complex at ≤2.6 Å resolution to identify critical hydrogen bonds (e.g., between the phosphate group and Arg-143) and water-mediated interactions.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters .

Q. How should researchers address methodological discrepancies in quantifying phosphate derivatives during metabolic studies?

- Standardized protocols : Use validated phosphate assays (e.g., malachite green or molybdenum-blue methods) with internal standards.

- Error mitigation : Calculate 95% confidence intervals for replicate measurements and apply regression analysis (e.g., LINEST function in Excel) to standard curves.

- Cross-validation : Compare results with orthogonal techniques like ³¹P NMR or mass spectrometry .

Q. What are the implications of structural water molecules in the AdSS-(C8-R)-Hydantocidin 5'-phosphate complex for inhibitor design?

Water molecules in the binding pocket mediate interactions between the hydantoin moiety and the enzyme. Computational modeling (e.g., molecular dynamics simulations) can predict how modifications to the hydantoin ring or phosphate group alter water networks and binding stability. Experimental validation via site-directed mutagenesis (e.g., Arg-303 substitutions) is critical .

Methodological Guidance

Designing dose-response experiments for herbicidal activity assessment :

- Test multiple concentrations (e.g., 10–300 µg/mL) using standardized plant growth assays (e.g., Brassica napus inhibition).

- Include positive controls (e.g., glyphosate) and negative controls (unphosphorylated analogs).

- Calculate IC₅₀ values using nonlinear regression models (e.g., four-parameter logistic curve) .

Statistical analysis of bioactivity data :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.